molecular formula C11H15N5OS3 B277130 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide

Cat. No. B277130
M. Wt: 329.5 g/mol
InChI Key: MTSMWVDSLBRKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide, also known as TAT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This may result in changes to cellular processes and the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of immune system function, and the modulation of neurotransmitter release. The compound has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide in lab experiments is its ability to selectively target specific biological pathways and enzymes. This can allow for the precise manipulation of cellular processes and the identification of potential drug targets. However, one limitation of using 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide is its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of more selective and potent analogs of the compound, which may have improved therapeutic potential. Additionally, further investigation into the mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide and its effects on specific biological pathways may provide insights into the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide involves several steps, including the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-tert-butyl-2-bromoacetylthiazole, followed by the addition of sodium hydroxide and acetic acid. The resulting compound is then purified through recrystallization.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of drug discovery. The compound has been found to have activity against a variety of biological targets, including protein kinases and enzymes involved in cell signaling pathways.

properties

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C11H15N5OS3

Molecular Weight

329.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H15N5OS3/c1-11(2,3)6-4-18-9(13-6)14-7(17)5-19-10-16-15-8(12)20-10/h4H,5H2,1-3H3,(H2,12,15)(H,13,14,17)

InChI Key

MTSMWVDSLBRKND-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=C(S2)N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=C(S2)N

Origin of Product

United States

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